3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
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Overview
Description
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which have a wide array of biological activities.
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biochemical pathways .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic methodologies, including enantioselective synthesis . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and tropane alkaloids, such as:
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- Tropane alkaloids like cocaine and atropine
Uniqueness
What sets 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNSVWHCSMVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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